Methyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride
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Overview
Description
Methyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride is a chemical compound with the molecular formula C7H10ClN3O2 and a molecular weight of 203.63 g/mol . This compound is primarily used in research and development settings and is not intended for human use . It is known for its unique structure, which includes a pyrazine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride typically involves the reaction of pyrazine derivatives with amino acids or their esters. One common method includes the condensation of pyrazine-2-carboxylic acid with methyl glycinate hydrochloride under controlled conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Methyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The pyrazine ring in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-iminoacetate hydrochloride: Similar in structure but with an imino group instead of a pyrazine ring.
Methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride: Contains a pyridine ring instead of a pyrazine ring.
Uniqueness
Methyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride is unique due to its pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C7H10ClN3O2 |
---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
methyl 2-amino-2-pyrazin-2-ylacetate;hydrochloride |
InChI |
InChI=1S/C7H9N3O2.ClH/c1-12-7(11)6(8)5-4-9-2-3-10-5;/h2-4,6H,8H2,1H3;1H |
InChI Key |
NMNOTPYBKZVHFL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=NC=CN=C1)N.Cl |
Origin of Product |
United States |
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